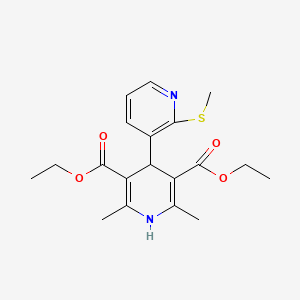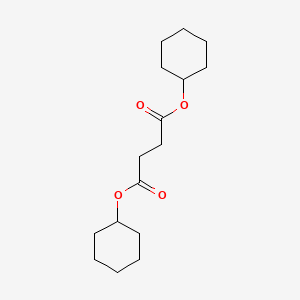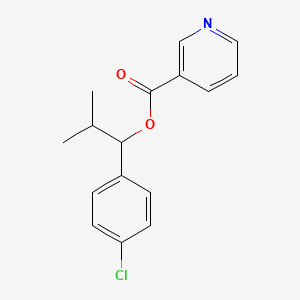
Dihydro-beta-erythroidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-Beta-erythroidine is a member of the Erythrina alkaloids and is known for its role as a competitive nicotinic acetylcholine receptor antagonist. It has moderate selectivity for the neuronal alpha-4 receptor subunit and is used in various pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydro-Beta-erythroidine can be synthesized through the hydrogenation of Beta-erythroidine. The process involves the reduction of the double bonds in Beta-erythroidine using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to ensure the selective reduction of the double bonds without affecting other functional groups .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and palladium catalysts to achieve efficient and high-yield production. The product is then purified using standard chromatographic techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dihydro-Beta-erythroidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Dihydro-Beta-erythroidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Employed in studies involving nicotinic acetylcholine receptors and their role in neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating nicotine addiction and other neurological disorders.
Mechanism of Action
Dihydro-Beta-erythroidine exerts its effects by competitively inhibiting nicotinic acetylcholine receptors. It binds to the receptor sites, preventing acetylcholine from activating the receptors. This blockade results in the suppression of cholinergic neurotransmission, which can modulate various physiological responses, including muscle contraction and neuronal signaling .
Comparison with Similar Compounds
Similar Compounds
Beta-erythroidine: The parent compound from which Dihydro-Beta-erythroidine is derived.
Mecamylamine: Another nicotinic receptor antagonist with different selectivity and potency.
Hexamethonium: A ganglionic blocker that also targets nicotinic receptors.
Uniqueness
Dihydro-Beta-erythroidine is unique due to its moderate selectivity for the neuronal alpha-4 receptor subunit and its ability to antagonize the behavioral effects of nicotine. Its specific binding properties and pharmacological profile make it a valuable tool in studying nicotinic acetylcholine receptors and their role in various physiological processes .
Properties
CAS No. |
23255-54-1 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one |
InChI |
InChI=1S/C16H21NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2,13H,3-10H2,1H3/t13-,16-/m0/s1 |
InChI Key |
ALSKYCOJJPXPFS-BBRMVZONSA-N |
SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |
Isomeric SMILES |
CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4 |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |
Synonyms |
eta Erythroidine, Dihydro Dihydro beta Erythroidine Dihydro-beta-Erythroidine Erythroidine, Dihydro beta |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![24-[2-[Bis[2-(12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl)ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol](/img/structure/B1215795.png)

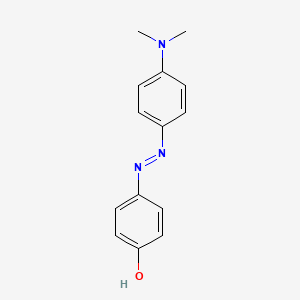
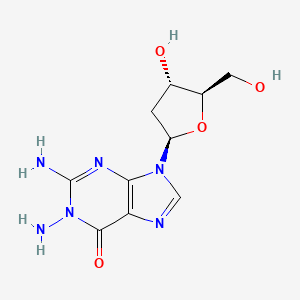


![2-[(2S,3R,4S,6R)-2-HYDROXY-3,4-DIMETHOXY-6-{[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CYCLOHEXYLIDENE]ACETONITRILE](/img/structure/B1215805.png)


